![molecular formula C17H17N5 B14281301 Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- CAS No. 125038-15-5](/img/structure/B14281301.png)
Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- is a complex organic compound that features a biphenyl group, a tetrazole ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- typically involves multi-step organic reactions. One common method involves the reaction of 2-acetylbiphenyl with isopropylamine in the presence of a transaminase enzyme. This reaction is catalyzed by a rationally designed variant of the Vibrio fluvialis amine transaminase, which has been engineered to improve its catalytic efficiency and enantioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysts such as transaminases offers an environmentally sustainable approach to producing pure chiral amines, which are important building blocks in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions: Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, cyanides, and amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme-substrate interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of various industrial chemicals
Mechanism of Action
The mechanism of action of Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The biphenyl and tetrazole groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethanimine: An organonitrogen compound classified as an imine, formed by reacting acetaldehyde and ammonia.
N-Methylmethanimine: A related compound with a similar structure but different functional groups.
Uniqueness: Ethenamine, 2-(1-[1,1’-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl- is unique due to its combination of a biphenyl group, a tetrazole ring, and a dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
125038-15-5 |
|---|---|
Molecular Formula |
C17H17N5 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(4-phenylphenyl)tetrazol-5-yl]ethenamine |
InChI |
InChI=1S/C17H17N5/c1-21(2)13-12-17-18-19-20-22(17)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-13H,1-2H3 |
InChI Key |
IDMFUJVGVCRTNX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC1=NN=NN1C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


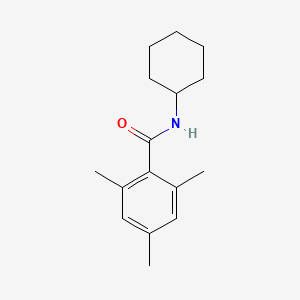
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
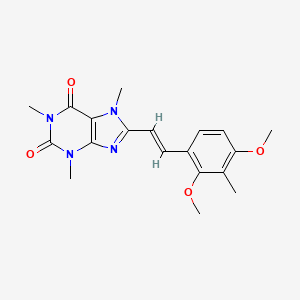
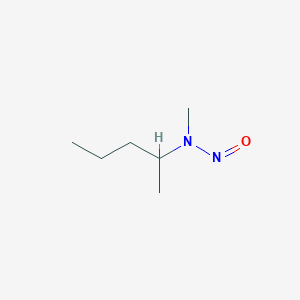

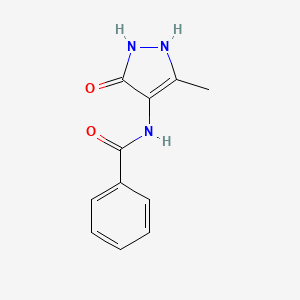
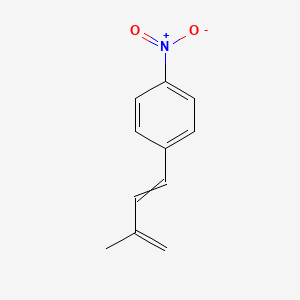


![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)
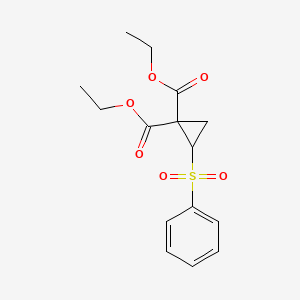


![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)
